molecular formula C10H20N2O B14166709 1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one CAS No. 4204-24-4

1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one

Cat. No.: B14166709
CAS No.: 4204-24-4
M. Wt: 184.28 g/mol
InChI Key: JHFYKGNJFTVPPY-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one is an organic compound with the molecular formula C11H22N2O. It belongs to the class of piperazine derivatives, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring substituted with three methyl groups and a propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one typically involves the reaction of 2,4,6-trimethylpiperazine with propanone under controlled conditions. One common method includes:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antiviral agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

4204-24-4

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(2,4,6-trimethylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C10H20N2O/c1-5-10(13)12-8(2)6-11(4)7-9(12)3/h8-9H,5-7H2,1-4H3

InChI Key

JHFYKGNJFTVPPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CN(CC1C)C)C

Origin of Product

United States

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